molecular formula C21H19F2NO4 B2912265 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid CAS No. 1822486-89-4

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

Cat. No.: B2912265
CAS No.: 1822486-89-4
M. Wt: 387.383
InChI Key: KCCWEROYFWUHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethoxycarbonyl group attached to a difluoropiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the difluoropiperidine core. This can be achieved through the reaction of piperidine with a suitable difluorinating agent under controlled conditions. The fluoren-9-ylmethoxycarbonyl group is then introduced through a carbonylation reaction, often using a carbonylating agent like phosgene or a carbonyl chloride derivative.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and reactors can help optimize reaction conditions, reduce waste, and improve safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the difluoropiperidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran.

  • Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Various substituted piperidines or derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid

  • (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness: 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid stands out due to its difluoropiperidine core, which imparts unique chemical properties compared to its analogs. This structural difference can lead to distinct reactivity and biological activity.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO4/c22-21(23)9-10-24(18(11-21)19(25)26)20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCWEROYFWUHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822486-89-4
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.